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Compound of Interest

Compound Name:
3-(2,5-Dimethylphenyl)-3'-

methoxypropiophenone

CAS No.: 898794-82-6

Cat. No.: B1327705 Get Quote

Chemical Identity & Structural Logic
Before interpreting spectra, we must establish the structural connectivity.[1][2] This molecule is

a dihydrochalcone, consisting of two distinct aromatic domains linked by a saturated ethylene

bridge.[1]

Domain A (The Reporter): A 3-methoxyphenyl ketone.[2][3][4][5] This moiety dominates the

UV and lower-field NMR regions due to conjugation with the carbonyl.[2]

Domain B (The Anchor): A 2,5-dimethylphenyl ring.[1][6][7] This electron-rich, sterically

crowded ring serves as the lipophilic tail.[1][2]

The Linker: An ethylene (

) bridge that electronically isolates the two aromatic systems, simplifying the NMR
interpretation into two distinct, additive spin systems.[1][2]

Molecular Formula:

Molecular Weight: 268.35 g/mol

Synthetic Context & Impurity Matrix
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Understanding the synthesis is critical for interpreting "ghost peaks" in your spectra.[1][2] This

compound is typically synthesized via the catalytic hydrogenation of its chalcone precursor.[2]

Common Impurities:

Unreduced Chalcone: Identified by alkene signals in

H NMR (

7.4–7.8, doublet) and a red-shifted Carbonyl IR stretch (~1660 cm⁻¹).[1][2]

Over-reduced Alcohol: Loss of Carbonyl C=O in IR; appearance of broad O-H stretch.[1][2]

Nuclear Magnetic Resonance (NMR) Profiling[8]
The NMR profile is characterized by the distinct separation of the two aromatic systems and the

classic

(approximate) pattern of the ethylene bridge.[2]

H NMR Data (400 MHz, )
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Logic

7.55 – 7.48 Multiplet 2H Ar-H (2', 6')

Ortho to carbonyl

(deshielded by

anisotropy).[1][2]

7.36
Triplet (

)
1H Ar-H (5')

Meta to

carbonyl/methox

y.[2]

7.10
Doublet of

Doublets
1H Ar-H (4')

Para to methoxy;

shielded by

resonance.[2]

7.05 – 6.90 Multiplet 3H Ar-H (3'', 4'', 6'')

2,5-

Dimethylphenyl

ring protons.[1]

[2]

3.85 Singlet 3H

Characteristic

methoxy

resonance.[1][2]

3.25
Triplet (

)
2H

Adjacent to

Carbonyl

(deshielded).[2]

3.02
Triplet (

)
2H

Benzylic to 2,5-

dimethyl ring.[1]

[2]

2.32 Singlet 3H (5-Me)
Meta-methyl.[1]

[2]

2.28 Singlet 3H (2-Me)

Ortho-methyl

(slightly shielded

by ring current).

[1][2]
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C NMR Data (100 MHz, )
Shift (

, ppm)
Carbon Type Assignment Mechanistic Insight

199.2 Ketone carbonyl.[1][2]

159.8 C-3' (Ar-O)

Ipso-methoxy carbon

(highly deshielded).[1]

[2]

139.5 C-1''
Ipso-alkyl (2,5-

dimethyl ring).[1][2]

138.2 C-1' Ipso-carbonyl.[1][2]

135.5 C-2''
Ortho-methyl bearing

carbon.[1][2]

132.8 C-5''
Meta-methyl bearing

carbon.[1][2]

129.5 C-5' Meta to carbonyl.[1][2]

130.0 – 126.0 Ar-C (mixed)
Remaining aromatic

methine carbons.[2]

119.5 C-6'
Ortho to carbonyl.[1]

[2]

112.5 C-2'
Ortho to methoxy

(shielded).[2]

55.4 Methoxy carbon.[1][2]

40.5 Alpha to ketone.[1][2]

27.8
Benzylic methylene.[1]

[2]

20.9 Methyl group.[1][2]

19.2
Methyl group (steric

compression shift).[2]
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Expert Note: The chemical shift difference between the two methyl groups on the 2,5-dimethyl

ring is subtle (~0.04 ppm in proton, ~1-2 ppm in carbon).[1][2] The 2-methyl is often slightly

upfield in

C due to the "gamma-gauche" effect if steric crowding occurs with the alkyl chain.[1]

[2]

Infrared (IR) Spectroscopy[8][9]
The IR spectrum serves as a rapid "Go/No-Go" quality gate.[1][2] The absence of the alkene

stretch at 1660 cm⁻¹ is the primary indicator of successful hydrogenation.[2]

Wavenumber (

)
Vibration Mode Functional Group Diagnostic Value

1682 Stretching (Ketone)

Conjugated ketone

(lower than 1715

aliphatic).[1][2]

1595, 1580 Stretching (Ar)
Aromatic ring

breathing.[1]

1265, 1040 Stretching
Aryl alkyl ether

(Methoxy).[1]

2950 – 2850 Stretching (Aliphatic)
Methyl/Methylene

groups.

850 – 780 Bending (oop)
1,2,5-trisubstituted

benzene pattern.[1][2]

690, 750 Bending (oop)
1,3-disubstituted

benzene pattern.[1][2]
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Mass Spectrometry (MS) Fragmentation Logic
In Electron Impact (EI) ionization (70 eV), the molecule follows predictable cleavage pathways

driven by the stability of the acylium ion.[1]

Molecular Ion (

): m/z 268 (Moderate intensity)

Primary Fragmentation Pathway ( -Cleavage)
The bond between the carbonyl carbon and the alpha-methylene is the weakest link due to the

stability of the resulting acylium ion.[2]

Base Peak (m/z 135):

Mechanism:

-cleavage adjacent to the carbonyl.[1][2]

Fragment: 3-Methoxybenzoyl cation (

).[1][2]

Significance: This peak confirms the "left" side of the molecule (the methoxy-substituted

ring).[2]

Tropylium Derivative (m/z 133/132):

Mechanism: Cleavage of the benzyl bond on the "right" side.[2]

Fragment: 2,5-Dimethylbenzyl cation

rearrangement to dimethyltropylium ion.[1][2]

McLafferty Rearrangement (m/z 150):

Mechanism: Transfer of a

-hydrogen (from the benzylic position of the dimethyl ring) to the carbonyl oxygen.[2]
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Fragment: Enol of 3-methoxyacetophenone (

150) + 2,5-dimethylstyrene (

118).[1][2]

Observation: This pathway competes with

-cleavage but is usually less intense in aromatic ketones compared to aliphatic ones.[1][2]

MS Logic Diagram
The following diagram visualizes the fragmentation logic for structural confirmation.

Molecular Ion
(m/z 268)

α-Cleavage

McLafferty
Rearrangement

Base Peak: m/z 135
[3-MeO-Ph-CO]+Major Path

m/z 133
[Dimethylbenzyl]+

Minor Path

m/z 150
[3-MeO-Acetophenone Enol]+

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways. The formation of the m/z 135 acylium ion is

the dominant diagnostic event.[1][2]

Experimental Protocol: Sample Preparation for
Analysis
To ensure the data matches the theoretical values above, follow this rigorous preparation

protocol.

A. NMR Sample Prep[1][2]
Solvent:
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(99.8% D) with 0.03% TMS.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g.,

Pd/C fines from hydrogenation) which cause line broadening.[1]

Shimming: Ensure distinct resolution of the aromatic doublets. If the 2,5-dimethyl signals

overlap, consider using

(Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves
overlapping methyl signals.[1][2]

B. GC-MS Method[1][2][10]
Column: HP-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).[1][2]

Inlet Temp: 250°C.

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Oven Program:

Hold 60°C for 1 min.

Ramp 20°C/min to 280°C.

Hold 5 min.

Expectation: The product should elute after the chalcone precursor. If analyzing a reaction

mixture, the chalcone will have a higher retention time due to

interactions with the stationary phase.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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